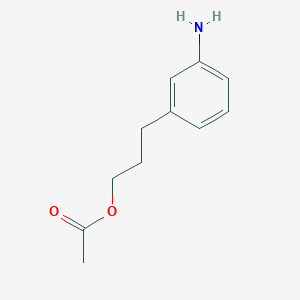

3-(3-Aminophenyl)propyl acetate

Description

3-(3-Aminophenyl)propyl acetate is an aromatic amine-containing acetate ester characterized by a propyl chain linking a 3-aminophenyl group to an acetyloxy moiety. For instance, the Boc-protected precursor, tert-butyl [3-(3-aminophenyl)propyl]carbamate (CAS: 1208170-37-9), is documented as a synthetic intermediate, highlighting the compound’s relevance in medicinal chemistry for drug development . The free amine group in this compound may enhance reactivity, enabling its use in coupling reactions or as a building block for bioactive molecules.

Properties

IUPAC Name |

3-(3-aminophenyl)propyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(13)14-7-3-5-10-4-2-6-11(12)8-10/h2,4,6,8H,3,5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRJGTCTFHZLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminophenyl)propyl acetate can be achieved through several methods. One common approach involves the acetylation of 3-(3-Aminophenyl)propanol using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the acetate ester as the primary product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalytic methods to enhance reaction efficiency and reduce by-product formation. The choice of solvents and reaction conditions is optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Aminophenyl)propyl acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to investigate its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Its unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Aminophenyl)propyl acetate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetate moiety may also play a role in modulating the compound’s solubility and bioavailability. Pathways involved in its action include enzyme inhibition and receptor binding, which can lead to various biological responses.

Comparison with Similar Compounds

3-Phenylpropyl Acetate

This compound (CAS: 122-43-0) shares the propyl acetate backbone but substitutes the 3-aminophenyl group with a simple phenyl ring. It is widely used as a flavoring agent due to its fruity aroma and is classified under FEMA No. 2890 . Key differences include:

- Polarity : The absence of the amine group reduces hydrophilicity, making 3-phenylpropyl acetate more soluble in organic solvents.

- Applications: Primarily employed in fragrances and food additives, contrasting with the hypothesized pharmaceutical utility of the aminophenyl analog.

| Compound | Substituent | Key Applications | Reference |

|---|---|---|---|

| 3-(3-Aminophenyl)propyl acetate | 3-Aminophenyl | Pharmaceutical intermediate (hypothesized) | |

| 3-Phenylpropyl acetate | Phenyl | Flavoring agent |

Esters with Heteroatom-Containing Substituents

3-(Methylthio)propyl Acetate

Identified as a key aroma compound in melons, this ester features a methylthio (-SMe) group instead of an amine . Differences include:

- Volatility: The sulfur atom contributes to a distinct sulfurous aroma, whereas the aminophenyl group may impart negligible odor.

- Reactivity: The amine in this compound allows for nucleophilic reactions (e.g., amide bond formation), unlike the thioether’s inertness.

3-(Trimethoxysilyl)propyl Acetate

This analog incorporates a trimethoxysilyl group, enabling applications in hybrid material synthesis (e.g., bone scaffolds) . Key contrasts:

- Functionality: The silyl group facilitates crosslinking in polymers, while the aminophenyl group may serve as a site for further chemical modification.

| Compound | Substituent | Applications | Reference |

|---|---|---|---|

| 3-(Methylthio)propyl acetate | Methylthio | Aroma compound in melons | |

| 3-(Trimethoxysilyl)propyl acetate | Trimethoxysilyl | Material science |

Pharmacologically Active Propyl Acetate Derivatives

Thiopropazate (Perphenazine Acetate)

A phenothiazine derivative with a propyl acetate chain, Thiopropazate (CAS: 2907-29-1) is an antipsychotic agent . Comparisons include:

- Bioactivity: The phenothiazine moiety targets dopamine receptors, whereas the aminophenyl group’s pharmacological role remains unexplored.

- Structural Complexity: Thiopropazate’s tricyclic system contrasts with the simpler aromatic amine in this compound.

Roxatidine Acetate Derivatives

Phenoxypropylamine derivatives synthesized from chloroacetamide precursors exhibit gastric acid inhibition .

| Compound | Core Structure | Pharmacological Action | Reference |

|---|---|---|---|

| Thiopropazate | Phenothiazine | Antipsychotic | |

| Roxatidine derivatives | Phenoxypropylamine | Gastric acid inhibition |

Biological Activity

3-(3-Aminophenyl)propyl acetate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molar mass of approximately 205.25 g/mol. The compound features an amino group attached to a phenyl ring, which is further connected to a propyl acetate moiety. This structure allows for various interactions with biological molecules, influencing its activity in therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target biological molecules, affecting their structure and function.

- Receptor Binding : The compound may interact with specific receptors or enzymes, leading to various biological responses.

- Modulation of Solubility : The acetate moiety enhances the compound's solubility and bioavailability, which is crucial for its efficacy in biological systems.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures possess antimicrobial activity, potentially making them candidates for developing new antibiotics.

- Acaricidal Activity : Related compounds have demonstrated acaricidal properties against pests like Psoroptes cuniculi, suggesting that this compound may also have similar effects .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, contributing to its therapeutic potential in various diseases.

Case Studies and Experimental Data

-

Acaricidal Activity Study :

A recent study evaluated a series of 3-aryl propionic esters for their acaricidal activity. The results indicated that certain derivatives showed significant mortality rates against P. cuniculi, with some compounds achieving over 66% mortality at concentrations as low as 0.25 mg/mL. These findings highlight the potential of structurally related compounds like this compound in pest control applications .Compound Concentration (mg/mL) Mortality Rate (%) Compound A 0.25 >66 Compound B 0.5 68.3 (Ivermectin Control) Compound C 0.25 >66 -

Antimicrobial Activity Assessment :

In another study focusing on antimicrobial properties, compounds similar to this compound were assessed for their effectiveness against various bacterial strains. The results indicated promising antimicrobial activity, warranting further investigation into this compound's potential as an antibiotic agent.

Comparative Analysis with Similar Compounds

The unique positioning of the amino group in this compound distinguishes it from other similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-(4-Aminophenyl)propyl acetate | Similar structure; amino group in para position | |

| 4-(3-Aminophenyl)butyric acid | Longer carbon chain; different functional group | |

| N,N-Dimethyl-4-aminoacetophenone | Different substitution patterns affecting biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.